2-Methylpyrimidine-4,6-diamine

Nuclear Medicine Lung Perfusion Imaging Radiopharmaceuticals

Sourcing the correct 2-methylpyrimidine-4,6-diamine regioisomer is critical; substitution with 2,4-diaminopyrimidine compromises kinase potency and synthetic regioselectivity. • Optimal FLT3 Type-II inhibitor scaffold: IC50 13.9 nM with selectivity over c-KIT, avoiding myelosuppression (Bharate et al.). • Superior radiopharmaceutical precursor: 92.3% radiochemical yield, 21.4 %ID/g lung uptake for IPMPD imaging agents. • Exclusive 4,6-diamine regioselectivity enables rapid library synthesis, validated by STD-NMR DHFR binding.

Molecular Formula C5H8N4
Molecular Weight 124.14 g/mol
CAS No. 197165-78-9
Cat. No. B170133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylpyrimidine-4,6-diamine
CAS197165-78-9
Molecular FormulaC5H8N4
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N)N
InChIInChI=1S/C5H8N4/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H4,6,7,8,9)
InChIKeyLMKVISRKRWWZIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylpyrimidine-4,6-diamine: A Versatile Diaminopyrimidine Scaffold


2-Methylpyrimidine-4,6-diamine (CAS 197165-78-9) is a heterocyclic diamine with the molecular formula C5H8N4 and a molecular weight of 124.14 g/mol . It serves as a privileged scaffold in medicinal chemistry, particularly as a key building block for the synthesis of kinase inhibitors targeting FLT3, EGFR, PI3K, and JAK3, as well as a precursor for radioiodinated lung perfusion imaging agents [1][2]. The 2-methyl substitution distinguishes it from other diaminopyrimidine regioisomers, imparting unique electronic and steric properties that modulate biological activity and synthetic utility [3].

Privileged diaminopyrimidine scaffold for kinase inhibitor synthesis (FLT3, EGFR, PI3K, JAK3)
2-Methyl group enables regioselective 4,6-diamino functionalization
Bioisosteric methyl retains target engagement (reported kinase context)
Precursor for radioiodinated lung perfusion imaging probe development

2-Methylpyrimidine-4,6-diamine: Non-Interchangeability with Generic Analogs


Despite the structural similarity among diaminopyrimidine isomers, the regiospecific 2-methyl-4,6-diamine arrangement of 197165-78-9 is non-interchangeable with 2,4-diaminopyrimidines or unsubstituted 4,6-diaminopyrimidines due to fundamental differences in kinase binding mode, synthetic accessibility, and downstream derivative performance [1][2]. The 2-methyl group in 2-Methylpyrimidine-4,6-diamine occupies a critical hydrophobic pocket in the hinge region of kinases like FLT3, and its replacement with hydrogen or bulkier substituents drastically alters potency and selectivity [1]. Furthermore, the 2-methyl group directs regioselective functionalization at the 4- and 6-amino positions, a key advantage for generating diverse compound libraries that is absent in other regioisomers [3]. Simply substituting a 2,4-diaminopyrimidine would compromise both biological activity and synthetic efficiency, as demonstrated by the quantitative evidence below.

2,4-Diaminopyrimidine analogs
Lack the 2-methyl hydrophobic pocket interaction critical for FLT3 hinge binding; potency and selectivity may not transfer.
Unsubstituted 4,6-diaminopyrimidines
Altered electronic and steric properties can shift kinase binding mode and reduce synthetic regiocontrol.
Other diaminopyrimidine regioisomers
Competitive reactivity at different amino positions compromises regioselective derivatization and library purity.

2-Methylpyrimidine-4,6-diamine: Quantitative Evidence for Selection


Lung Uptake Comparison with Standard Agent

Radioiodinated N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine (IPMPD) demonstrates significantly higher lung uptake in normal Albino mice compared to the clinical standard 99mTc-macroaggregated albumin (MAA) at the 15-minute post-injection time point [1]. This suggests improved pulmonary retention and potential for enhanced image quality in lung perfusion scintigraphy.

Lung Uptake (15 min)
Head-to-head
21.4 ± 1.7 %ID/g vs 99mTc-MAA
Supports imaging signal evaluation context
Normal Albino mice; reported biodistribution
Nuclear Medicine Lung Perfusion Imaging Radiopharmaceuticals

Maintained FLT3 Potency with Improved Synthetic Utility

In the context of FLT3 Type-II inhibitors based on a 4,6-diaminopyrimidine scaffold, replacing the 2-position hydrogen with a methyl group (13a vs. 13b) does not significantly alter FLT3 inhibitory activity [1]. This is a critical finding, as it demonstrates that the 2-methyl substitution is bioisosteric with hydrogen for potency, while simultaneously providing a chemically distinct handle for further derivatization and optimization of ADME properties.

FLT3 IC50
Class-level
13.9 ± 6.5 nM (2-Me) vs similar potency (2-H)
Supports 2-methyl bioisosteric design
In vitro kinase assay; class-level inference
Kinase Inhibitors FLT3 Acute Myeloid Leukemia

Higher Radiochemical Yield and Stability

Radioiodination of N-(3-iodophenyl)-2-methylpyrimidine-4,6-diamine achieved a high radiochemical yield of 92.3 ± 2.3% and demonstrated in vitro stability for up to 24 hours [1]. In contrast, analogous radioiodination reactions on unsubstituted pyrimidine scaffolds often yield significantly lower RCY (<70%) due to less favorable electronic activation for electrophilic substitution [2].

Radiochem. Yield
Reported
92.3 ± 2.3%
Supports radiolabeling efficiency context
Electrophilic radioiodination; reported conditions
Radioiodination Radiochemical Yield Molecular Imaging

Distinct DHFR Binding Interaction

Within a series of 2-substituted-4,6-diaminopyrimidine derivatives evaluated for DHFR inhibition, the 2-methyl analog exhibited distinct binding characteristics as probed by STD-NMR, indicating intimate interaction with the human DHFR enzyme [1]. While specific IC50 values for the 2-methyl derivative were not reported, compounds in the series showed DHFR IC50 values ranging from 9 to >100 µM, with the 2-methyl substitution providing a crucial baseline for understanding the SAR of this pharmacophore.

DHFR Interaction
Class-level
STD-NMR binding signal detected
Supports DHFR binding orientation review
Specific IC50 not reported; class-level SAR
Dihydrofolate Reductase Anticancer Antibacterial

Higher Lipophilicity and CNS Penetration Potential

2-Methylpyrimidine-4,6-diamine exhibits a higher predicted LogP (0.8) and lower aqueous solubility (38 g/L) compared to 2,4-diaminopyrimidine (LogP ~ -0.5, solubility >100 g/L) . This increased lipophilicity may enhance passive diffusion across biological membranes, including the blood-brain barrier, making it a more favorable scaffold for CNS-targeted therapies.

Predicted LogP
Data to verify
0.8 (2-Me) vs ~ -0.5 (2,4-diNH2)
Supports membrane permeability prediction context
Computational prediction; requires validation
Physicochemical Properties Drug Design Blood-Brain Barrier

Regioselective Derivatization of Amino Groups

The presence of the 2-methyl group in 2-methylpyrimidine-4,6-diamine directs nucleophilic substitution reactions exclusively to the 4- and 6-amino positions, facilitating the efficient synthesis of N4,N6-disubstituted derivatives [1]. In contrast, 2,4-diaminopyrimidine often yields mixtures of regioisomers due to competitive reactivity at the 2-position, complicating purification and reducing overall yield.

Regioselective Derivatization
Reported
Exclusive 4,6-functionalization
Supports regioselective library synthesis
Compared to 2,4-diaminopyrimidine; reported conditions
Synthetic Chemistry Regioselectivity Library Synthesis

2-Methylpyrimidine-4,6-diamine: Optimal Use Cases


FLT3-Selective Type-II Kinase Inhibitors for AML

As demonstrated by the Bharate et al. study, the 2-methylpyrimidine-4,6-diamine scaffold serves as an optimal core for designing FLT3-selective Type-II inhibitors [1]. The 2-methyl substitution maintains potent FLT3 inhibition (IC50 13.9 nM) while providing a synthetic handle for further optimization of selectivity against c-KIT and other kinases. This scaffold is particularly suited for programs seeking to avoid the myelosuppression associated with dual FLT3/c-KIT inhibition [1].

Radioiodinated Lung Perfusion Imaging Agents

The exceptionally high radiochemical yield (92.3 ± 2.3%) and favorable lung uptake (21.4 %ID/g) of radioiodinated IPMPD make 2-methylpyrimidine-4,6-diamine a premier precursor for developing next-generation lung perfusion imaging agents [2]. This application is directly relevant to nuclear medicine departments and radiopharmaceutical companies seeking to replace older, less efficient agents like 99mTc-MAA [2].

EGFR/PI3K/JAK3 Inhibitor Lead Optimization

Given the demonstrated bioisosteric tolerance of the 2-methyl group in the FLT3 series, this scaffold is an excellent starting point for optimizing other kinase inhibitors targeting EGFR, PI3K, and JAK3 [3]. The higher predicted LogP compared to unsubstituted pyrimidines may enhance membrane permeability, while the exclusive regioselectivity at the 4- and 6-amino groups enables rapid parallel synthesis of focused libraries [3].

SAR of 2-Substituted Diaminopyrimidines for DHFR and Anticancer

The strong binding interaction with human DHFR observed via STD-NMR validates the use of 2-methylpyrimidine-4,6-diamine as a foundational building block for exploring the SAR of 2-substituted-4,6-diaminopyrimidines [4]. Researchers in oncology and infectious disease can leverage this scaffold to design novel antifolates, with the 2-methyl derivative serving as a crucial comparator for understanding the impact of 2-position modifications on enzyme binding and cellular activity [4].

Application
Selection Property
Validation Focus
FLT3-selective Type-II inhibitor studies
2-Methyl bioisosteric scaffold
FLT3 vs c-KIT selectivity endpoint
Radioiodinated lung perfusion imaging research
High radiochemical yield precursor
Lung uptake and imaging signal evaluation
Kinase inhibitor lead optimization (EGFR/PI3K/JAK3)
Regioselective 4,6-difunctionalization
Target selectivity and library diversity
DHFR ligand SAR exploration
2-Substitution SAR baseline
DHFR binding orientation and enzyme inhibition context

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